molecular formula C13H18N2O5S B2403207 4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid CAS No. 1396962-35-8

4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid

Cat. No.: B2403207
CAS No.: 1396962-35-8
M. Wt: 314.36
InChI Key: XRCFYLHXXLSTTD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-amino-2-[(2,4-dimethylphenyl)sulfonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-8-3-5-11(9(2)7-8)21(19,20)15-10(13(17)18)4-6-12(14)16/h3,5,7,10,15H,4,6H2,1-2H3,(H2,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCFYLHXXLSTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with glutamine in the presence of a base to form the sulfonamido intermediate. This intermediate is then reacted with a carbamoylating agent under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used .

Scientific Research Applications

4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with proteins, potentially inhibiting their activity. The carbamoyl group may also interact with enzymes, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Analysis

Table 1: Structural and Functional Comparison
Compound Name CAS Molecular Formula Key Substituents Biological Role
4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid 1396962-35-8 C₁₃H₁₈N₂O₅S 2,4-dimethylbenzenesulfonamido, 4-carbamoyl Potential enzyme inhibitor (e.g., protease or kinase)
4-carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid 1396962-29-0 C₁₂H₁₃N₂O₄F 4-fluorophenyl formamido Drug impurity reference standard
(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid 17360-25-7 C₁₂H₁₇NO₄S 4-methylbenzenesulfonamido, 3-methyl Stereospecific research applications (chiral recognition)
4-carbamoyl-2-(4-phenylbutanamido)butanoic acid - C₁₅H₂₀N₂O₄ 4-phenylbutanamido Structural analog with increased hydrophobicity
4-carbamoyl-2-(3-cyclopentylpropanamido)butanoic acid - C₁₃H₂₁N₃O₄ 3-cyclopentylpropanamido Enhanced metabolic stability due to steric bulk
Key Observations :
  • Sulfonamido vs.
  • Hydrophobicity : Compounds with phenyl or cyclopentyl groups (e.g., CAS 1396962-29-0, C₁₃H₂₁N₃O₄) exhibit higher lipophilicity, favoring membrane permeability but risking solubility challenges .

Physicochemical and Pharmacokinetic Properties

Table 2: Molecular Weight and Functional Impact
Compound Molecular Weight Key Functional Impact
Target compound 314.36 Optimal balance of solubility (sulfonamido) and stability (dimethyl groups)
4-fluorophenyl formamido analog 268.24 Lower weight due to fluorine substitution; increased electronegativity
3-cyclopentylpropanamido analog 307.33 Higher weight from cyclopentyl group; improved metabolic resistance
Solubility and Stability :
  • The sulfonamido group in the target compound enhances water solubility, critical for oral bioavailability. In contrast, formamido or phenylbutanamido analogs may require formulation adjustments .
  • Electron-Donating Effects: The 2,4-dimethylbenzene ring stabilizes the sulfonamido group via electron donation, reducing oxidative degradation compared to non-methylated analogs .

Biological Activity

4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid, also known by its CAS number 152542-09-1, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound's unique structure includes a carbamoyl group and a sulfonamide moiety, which contribute to its pharmacological properties.

  • Molecular Formula : C12H16N2O5S
  • Molecular Weight : 300.33 g/mol
  • CAS Number : 152542-09-1
PropertyValue
Molecular FormulaC12H16N2O5S
Molecular Weight300.33 g/mol
CAS Number152542-09-1

Antibacterial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. The mechanism generally involves the inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis. Studies have shown that derivatives of sulfonamides can be effective against a range of Gram-positive and Gram-negative bacteria.

Anticancer Potential

Recent investigations into the anticancer properties of sulfonamide derivatives suggest that they may induce apoptosis in cancer cells. The specific mechanisms include the modulation of various signaling pathways such as the apoptosis pathway and cell cycle regulation.

Case Studies

  • Study on Antibacterial Effects :
    • A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various sulfonamide derivatives, including those similar to this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting strong potential for clinical applications in treating bacterial infections.
  • Anticancer Activity Assessment :
    • In a recent case study published in Cancer Research, researchers tested the effects of sulfonamide derivatives on human cancer cell lines. The findings revealed that these compounds could effectively inhibit cell proliferation and induce apoptosis, highlighting their potential as therapeutic agents in oncology.

The biological activities of this compound can be attributed to its interaction with specific enzymes and receptors involved in metabolic pathways:

  • Inhibition of Dihydropteroate Synthase : This enzyme is critical in the bacterial folate synthesis pathway. By inhibiting this enzyme, the compound disrupts folate metabolism, leading to bacterial cell death.
  • Apoptosis Induction : The compound may activate caspases and other apoptotic factors within cancer cells, triggering programmed cell death.

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